molecular formula C13H10N4O6 B2920378 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide CAS No. 887874-58-0

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2920378
CAS No.: 887874-58-0
M. Wt: 318.245
InChI Key: URPSDNDKRGVAPU-UHFFFAOYSA-N
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Description

The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide features a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a 4-nitrobenzamide group. This structure combines electron-withdrawing (nitro) and heterocyclic components, making it a candidate for pharmacological and materials science research.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O6/c18-11(8-1-3-9(4-2-8)17(19)20)14-13-16-15-12(23-13)10-7-21-5-6-22-10/h1-4,7H,5-6H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPSDNDKRGVAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , contributing to its unique properties. The synthesis typically involves several steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Introduction of the 1,4-Dioxin Moiety : The dioxin ring is synthesized from diols reacting with dihalides under basic conditions.
  • Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with 4-nitrobenzoyl chloride under appropriate conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways. For instance:

  • Mechanism : The compound may disrupt bacterial cell wall integrity or interfere with DNA replication processes .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. This compound may induce apoptosis in cancer cells through various mechanisms:

  • Targeting Signaling Pathways : The compound could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Case Studies

A recent study focused on several oxadiazole derivatives demonstrated their cytotoxic effects against various cancer cell lines. The results showed that compounds containing the 1,4-dioxin structure exhibited enhanced activity compared to their non-dioxin analogs. Specifically:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
Control CompoundHeLa25.0
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-thiadiazol)HeLa18.0

These findings suggest a promising avenue for further development as a potential anticancer agent .

The biological activity of this compound is largely attributed to its interactions at the molecular level:

  • Enzyme Inhibition : By binding to specific enzymes critical for cellular functions.
  • Receptor Modulation : Altering receptor activity can lead to changes in cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in response to cellular stress or damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound’s analogs differ primarily in the substituents attached to the 1,3,4-oxadiazole ring (Table 1). These variations influence physicochemical properties and biological interactions:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituent (R Group) Key Features
Target Compound (4-nitrobenzamide) Not provided C₁₄H₁₁N₄O₆ 343.26 4-nitrobenzamide Strong electron-withdrawing nitro group
N-[5-(dihydrodioxin)-oxadiazol-2-yl]acetamide 851094-74-1 C₈H₉N₃O₄ 211.17 Acetamide Compact, polar substituent
Cyclohexanecarboxamide analog 851094-86-5 C₁₂H₁₅N₃O₄ 265.27 Cyclohexanecarboxamide Lipophilic, bulky group
4-Isopropylbenzyl analog 1172282-22-2 C₁₇H₁₉N₃O₄ 329.35 4-isopropylbenzyl + carboxamide Steric hindrance, aromaticity

Key Observations:

  • Electron Effects : The nitro group in the target compound enhances electron-deficient characteristics compared to the electron-donating acetamide group in BK47332 .
  • Steric Influence : The 4-isopropylbenzyl group in CAS 1172282-22-2 introduces steric bulk, which may affect binding to biological targets .

Physicochemical Properties

  • Molecular Weight : The target compound (343.26 g/mol) is heavier than BK47332 (211.17 g/mol) but lighter than the 4-isopropylbenzyl analog (329.35 g/mol) .
  • Solubility : The nitro group may reduce aqueous solubility compared to acetamide analogs but improve interactions with hydrophobic enzyme pockets.

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